molecular formula C14H10BrN3O B6347270 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine CAS No. 1109280-76-3

4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine

カタログ番号: B6347270
CAS番号: 1109280-76-3
分子量: 316.15 g/mol
InChIキー: VRMZVUUZYBXUAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a bromophenyl group at the 4-position and a furan-2-yl substituent at the 6-position. The bromine atom on the phenyl ring enhances electron-withdrawing effects, influencing intermolecular interactions and biological activity . This compound has been synthesized via condensation reactions, often involving substituted chalcones and guanidine derivatives .

特性

IUPAC Name

4-(4-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-10-5-3-9(4-6-10)11-8-12(18-14(16)17-11)13-2-1-7-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMZVUUZYBXUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The bromophenyl and furan groups are introduced through substitution reactions. For instance, the bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.

    Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with the furan ring under suitable conditions, often involving a base and a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.

化学反応の分析

Types of Reactions

4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under conditions such as reflux in ethanol.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phenyl-substituted pyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

科学的研究の応用

4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

作用機序

The mechanism of action of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

類似化合物との比較

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine enhance π-π stacking and hydrogen bonding, impacting crystal packing .
  • Heterocyclic Moieties : Furan’s oxygen atom contributes to hydrogen bonding, while pyridine (as in ) introduces basicity, altering pharmacokinetics.

Hydrogen Bonding and Intermolecular Interactions

A quantum chemical study compared hydrogen bonding (HB) in three halo-substituted analogs :

Compound (Abbreviation) HB Donor-Acceptor Sites HB Energy (kcal/mol, B3PW91/6-311+G(d,p))
DP-1 (Fluoro derivative) N–H⋯N (pyrimidine-furan) -7.2
DP-2 (Chloro derivative) N–H⋯N and C–H⋯O (furan) -7.5
DP-3 (Bromo derivative) N–H⋯N, C–H⋯O, and Br⋯π interactions -8.1

Findings :

  • The bromine atom in DP-3 participates in weak Br⋯π interactions, augmenting crystal stability .
  • DP-3 exhibits the strongest HB network due to bromine’s polarizability, which enhances intermolecular forces.

Antimicrobial and Anticancer Activity

  • 4-(4-Bromophenyl) derivatives demonstrated moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) but lower potency than morpholine-containing analogs (MIC = 8 µg/mL) .
  • Fluorinated analogs (e.g., 4-(2′,4′-difluorobiphenyl)-6-arylpyrimidin-2-amine) showed superior cytotoxicity (IC₅₀ = 1.2 µM against HeLa cells) due to enhanced membrane permeability .

Antitrypanosomal Activity

  • The pyridinyl analog, 4-(4-bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine, exhibited antitrypanosomal activity (IC₅₀ = 4.8 µM), attributed to the pyridine ring’s coordination with heme groups in Trypanosoma .

Physicochemical and Spectral Properties

Spectral data for selected compounds :

Compound IR (NH stretch, cm⁻¹) $ ^1H $ NMR (NH₂, δ ppm) $ ^{13}C $ NMR (C-5, δ ppm)
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine 3398, 3219 5.29 (s) 104.8
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amine 3434, 3200 5.29 (s) 103.5

Notes:

  • The NH₂ group in bromophenyl derivatives appears as a singlet at ~5.3 ppm, consistent across analogs .
  • Morpholine-containing derivatives show upfield shifts in $ ^{13}C $ NMR due to electron-donating effects .

生物活性

4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a heterocyclic compound featuring a unique structure that combines a pyrimidine ring with bromophenyl and furan moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-bacterial research. The presence of the bromine atom enhances its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C₁₄H₁₀BrN₃O
  • Molecular Weight : 316.15 g/mol
  • CAS Number : 1109280-76-3

Synthesis Overview

The synthesis of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of the bromophenyl group via Suzuki coupling.
  • Final assembly with the furan ring under suitable conditions, often utilizing solvents like dimethylformamide (DMF) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung and renal carcinoma cells. For instance, derivatives of similar pyrimidine structures have shown growth inhibition percentages (GI%) ranging from 66% to over 100% against specific cancer cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineGI %
6pHOP-9271.8
6pNCI-H46066.12
6dRFX 39384.17

The mechanism of action appears to involve inhibition of key enzymes and receptors associated with tumor growth, such as CDK2 and TRKA, with IC50 values reported in the range of 0.091.58μM0.09-1.58\,\mu M .

Antibacterial Activity

The antibacterial properties of related compounds have also been investigated, particularly against drug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus. The compound N-(4-bromophenyl)furan-2-carboxamide, a derivative, demonstrated notable antibacterial activity with effectiveness against these pathogens .

Table 2: Antibacterial Activity Against Drug-resistant Strains

CompoundBacterial StrainActivity Level
N-(4-bromophenyl)furan-2-carboxamideA. baumannii (NDM-positive)High
N-(4-bromophenyl)furan-2-carboxamideK. pneumoniaeModerate

The biological activity of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is largely attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances its capacity for halogen bonding, which can facilitate stronger interactions with protein targets involved in disease pathways .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of this compound and its derivatives:

  • In Vitro Studies : Investigations into the cytotoxic effects on renal carcinoma cells revealed that certain modifications to the phenyl moiety significantly impacted the inhibitory efficacy against CDK2, suggesting a tailored approach could enhance therapeutic outcomes .
  • Computational Studies : Molecular docking studies indicated that compounds similar to 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine exhibit comparable binding interactions to known inhibitors, providing insights into their potential as drug candidates .

Q & A

Q. What are the optimal synthetic routes for 4-(4-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine, and how can purity be maximized?

The compound is typically synthesized via a three-component condensation reaction . A validated method involves refluxing (2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one with guanidine nitrate in ethanol, catalyzed by aqueous sodium hydroxide (10%) under controlled conditions. After 6–8 hours of reflux, the mixture is cooled, poured into ice, and crystallized from ethanol to achieve yields >75% . Purity is confirmed via TLC monitoring and recrystallization. Key spectral markers (e.g., NH₂ stretching at ~3420 cm⁻¹ in IR) ensure structural fidelity .

Q. How should researchers resolve ambiguities in NMR spectral assignments for this compound?

The H-5 proton in the pyrimidine ring (δ ~7.80 ppm in 1^1H NMR) often overlaps with aromatic protons. To resolve this, use DEPT-135 13^13C NMR to identify quaternary carbons (e.g., C-5 at δ ~101–105 ppm) and compare with analogous compounds. For example, the 4-bromophenyl group shows distinct 13^13C signals at δ 127.5–139.7 ppm, while the furan carbons appear at δ 104–164 ppm . High-resolution mass spectrometry (HRMS) further validates molecular ion peaks (e.g., [M+H]+ at m/z 438.0) .

Q. What analytical techniques are critical for characterizing hydrogen bonding in this compound?

IR spectroscopy identifies NH stretching (3398–3423 cm⁻¹) and NH₂ bending modes. For advanced analysis, quantum chemical calculations (e.g., B3PW91/6-311+G(d,p)) predict hydrogen bonding sites. Studies show that the NH₂ group acts as a donor, while the pyrimidine nitrogen and furan oxygen serve as acceptors, with bond lengths ~1.8–2.1 Å .

Advanced Research Questions

Q. How does halogen substitution (Br vs. Cl/F) at the 4-phenyl position influence biological activity?

Comparative studies of 4-(4-halophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives reveal that bromine enhances lipophilicity (logP ↑), improving membrane permeability. For example, the brominated derivative (DP-3) shows 20% higher antimicrobial activity against S. aureus than its chloro (DP-2) or fluoro (DP-1) analogs. This correlates with stronger halogen-bonding interactions in target enzymes .

Q. What computational strategies are used to predict collision cross-sections (CCS) for mass spectrometry applications?

Ion mobility-mass spectrometry (IM-MS) coupled with in silico modeling (e.g., MOBCAL) predicts CCS values for adducts like [M+H]+ (148.5 Ų) and [M+Na]+ (157.9 Ų). These predictions align with experimental data for structurally similar pyrimidines, aiding in metabolite identification .

Q. How can structural modifications enhance binding to acetylcholinesterase (AChE) or other neurological targets?

Docking studies using X-ray structures of AChBP (PDB: 4QAC) suggest that replacing the furan with a trifluoromethylphenyl group improves binding affinity (ΔG = -9.2 kcal/mol) by filling hydrophobic pockets. However, the furan moiety in 4-(4-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine contributes to π-π stacking with Trp147, a critical residue in AChE inhibition .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

The compound’s low symmetry and flexible furan group complicate crystallization. Use slow evaporation in DMSO/ethanol (1:3) at 4°C to grow single crystals. For refractory cases, SHELXD or SHELXE (with twin detection) resolves phase problems in X-ray diffraction. Successful refinement requires careful handling of anisotropic displacement parameters for the bromine atom .

Methodological Notes

  • Spectral Contradictions : Minor discrepancies in 13^13C NMR shifts (e.g., C-4 at δ 164.3 vs. 164.8 ppm) arise from solvent effects (DMSO-d₆ vs. CDCl₃). Always report solvent conditions .
  • Biological Assays : Use MIC (Minimum Inhibitory Concentration) protocols with E. coli (ATCC 25922) and C. albicans (ATCC 90028) for reproducibility. Include positive controls like ciprofloxacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。